molecular formula C13H15N3O3S2 B2951266 N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide CAS No. 701282-20-4

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2951266
CAS No.: 701282-20-4
M. Wt: 325.4
InChI Key: QXHBXLITXOSRFL-UHFFFAOYSA-N
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Description

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research for developing new antimicrobial agents. The core benzothiazole scaffold is recognized as a privileged structure in drug discovery. Structurally related acetamide-linked benzothiazole compounds have demonstrated promising activity against a panel of Gram-positive and Gram-negative bacteria in biological evaluations . Research on analogous molecules suggests that a key mechanism of action for this chemotype may involve the inhibition of the bacterial enzyme DNA gyrase, a critical target for controlling bacterial replication and survival. Molecular docking studies of similar N-(6-substituted-1,3-benzothiazol-2yl)acetamide compounds show consistent and favorable interactions with the DNA gyrase ATP-binding site (PDB: 3G75), indicating a potential mode of antibacterial action . The integration of the pyrrolidin-1-ylsulfonyl moiety at the 6-position of the benzothiazole ring is a strategic modification intended to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. This makes this compound a valuable chemical tool for researchers investigating structure-activity relationships (SAR), lead optimization, and the discovery of novel antibacterial therapies to address the growing challenge of antimicrobial resistance.

Properties

IUPAC Name

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-9(17)14-13-15-11-5-4-10(8-12(11)20-13)21(18,19)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHBXLITXOSRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332520
Record name N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

701282-20-4
Record name N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with acetic acid under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached via nucleophilic substitution, where the sulfonyl chloride intermediate reacts with pyrrolidine.

    Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are often carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Derivatives with different nucleophiles attached to the sulfonyl group.

Scientific Research Applications

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The benzothiazole moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects at Position 6 of the Benzothiazole Core

The substituent at position 6 significantly influences biological activity and molecular interactions. Key analogs include:

Compound Position 6 Substituent Key Properties/Activities Reference
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Trifluoromethyl High CK-1δ inhibition (pIC50 = 7.8; GlideXP = -3.78 kcal/mol)
BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) Methoxy Antimicrobial (MIC: 3.125–12.5 µg/ml)
BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) Nitro Antimicrobial (comparable to standard drugs)
Compound 20 (N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2-thio-dihydropyrimidinone) Sulfamoyl Moderate carbonic anhydrase II/XII inhibition
Target compound Pyrrolidin-1-ylsulfonyl Predicted enhanced solubility/H-bonding (structural analog data)

Analysis :

  • Trifluoromethyl (CF₃) : Enhances lipophilicity and electron-withdrawing effects, improving enzyme inhibition .
  • Methoxy (OCH₃) : Balances polarity and antimicrobial activity, likely through DNA gyrase interaction .
  • Nitro (NO₂): Strong electron-withdrawing effect, contributing to antimicrobial potency .
  • Sulfamoyl (SO₂NH₂) : Targets metalloenzymes like carbonic anhydrase, with moderate efficacy .

Analysis :

  • Aryl-substituted acetamides (e.g., trimethoxyphenyl, pyridinyl) enhance binding affinity through π-π stacking and hydrophobic interactions .
  • Heterocyclic modifications (e.g., thio-dihydropyrimidinone) enable enzyme inhibition via specific active-site interactions .

Structural and Physicochemical Properties

Crystallographic and synthetic data from analogs provide insights into the target compound’s behavior:

  • Crystal Packing : Benzothiazoles with bulky substituents (e.g., adamantyl in ) form H-bonded ribbons and S···S interactions, suggesting the pyrrolidinylsulfonyl group may similarly influence solid-state organization .
  • Synthetic Yields : Compounds with sulfonamide/sulfonyl groups (e.g., ) are synthesized in moderate yields (~40–60%), indicating feasible routes for the target compound .
  • Solubility : Sulfonyl groups generally improve aqueous solubility, which may enhance bioavailability compared to trifluoromethyl or nitro analogs .

Research Findings and Data Tables

Table 2: Structural and Physicochemical Properties

Compound Substituent (Position 6) LogP (Predicted) Solubility (mg/mL)
Trifluoromethyl analog CF₃ 3.5 0.15
Methoxy analog OCH₃ 2.8 0.45
Target compound SO₂-pyrrolidine 2.2 1.2 (estimated)

Biological Activity

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with significant interest in medicinal chemistry due to its diverse biological activities. The compound features a unique molecular structure that includes a pyrrolidine ring, a sulfonamide group, and a benzothiazole moiety, which contribute to its potential therapeutic applications.

PropertyValue
CAS Number 701282-20-4
Molecular Formula C₁₁H₁₃N₃O₂S₂
Molecular Weight 283.37 g/mol
Density 1.5 ± 0.1 g/cm³
Boiling Point 508.8 ± 60.0 °C at 760 mmHg
Flash Point 261.5 ± 32.9 °C

This compound's structural complexity allows it to engage in various chemical interactions, making it a valuable candidate for drug discovery and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The benzothiazole moiety enhances binding affinity by interacting with hydrophobic pockets in proteins.

Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against certain types of cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells.
  • Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in the pyrrolidine ring or the sulfonamide group could lead to derivatives with improved potency or selectivity against specific targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro tests on human cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis at specific concentrations, highlighting its potential as an anticancer therapeutic .
  • Inflammation Modulation : Research into its anti-inflammatory effects showed that this compound could reduce pro-inflammatory cytokine production in cultured macrophages .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityNotable Features
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamideModerate anticancerMorpholine ring enhances solubility
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamideStrong antimicrobialPiperidine ring offers flexibility

This table illustrates how variations in the substituent groups can influence the biological activity and pharmacological profiles of these compounds.

Q & A

Basic Research Question

  • 1H/13C NMR : Assign signals for the pyrrolidine sulfonyl group (δ ~2.8–3.5 ppm for –SO₂–CH₂–) and acetamide carbonyl (δ ~168–170 ppm) .
  • X-ray Crystallography : Resolve planar benzothiazole cores (r.m.s. deviations <0.1 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds, S⋯S contacts) .

How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved for structurally similar derivatives?

Advanced Research Question

  • Software Tools : Use SHELX for refinement, leveraging its robustness in handling high-resolution data and twinning .
  • Validation : Cross-check with PLATON/ADDSYM to detect missed symmetry or disorder .
    Example : In N-(6-methoxybenzothiazol-2-yl)acetamide, SHELX refined dihedral angles (N–C–C–C = 96.5–100.3°) and S⋯S interactions (3.622 Å) .

What in vitro assays are suitable for evaluating the antimicrobial activity of benzothiazole acetamides?

Basic Research Question

  • Agar Diffusion : Measure zone of inhibition against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • MIC Determination : Use microdilution (e.g., 3.125–12.5 µg/ml for BTC-j derivative) .

How do structural modifications at the 6-position of the benzothiazole ring affect carbonic anhydrase (CA) isoform selectivity?

Advanced Research Question

  • Electron-Withdrawing Groups : Sulfonamide at C6 enhances CA II/XII inhibition (Ki ~50–100 nM) by mimicking the substrate’s sulfonic acid group .
  • Methoxy/Nitro Groups : Increase steric bulk, reducing affinity for CA I/IX .
    Table 2 : CA Inhibition Profile of Selected Derivatives
CompoundR Group (C6)CA II Inhibition (%)CA XII Inhibition (%)Reference
20SulfamoylModerateModerate
BTC-jMethoxyLowLow

How should researchers address contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?

Advanced Research Question

  • Assay Standardization : Use consistent enzyme sources (e.g., recombinant human CA isoforms) and buffer conditions (pH 7.4) .
  • Control Compounds : Include acetazolamide as a positive control for CA inhibition .

What computational strategies are effective for predicting the DNA gyrase inhibition of benzothiazole acetamides?

Advanced Research Question

  • Molecular Docking : Use V-life MDS 3.5 or AutoDock to model interactions with DNA gyrase (PDB: 3G75). Focus on hydrogen bonds with Ser84 and hydrophobic contacts with Ala68 .
  • MD Simulations : Validate binding stability (>20 ns) under physiological conditions .

Why is SHELX preferred over other software for refining crystal structures of benzothiazole derivatives?

Advanced Research Question

  • Legacy and Precision : SHELX’s algorithms (SHELXL) handle twinning, disorder, and high-resolution data with minimal overfitting .
  • Macromolecular Compatibility : SHELXPRO interfaces with CCP4 for hybrid small-molecule/macromolecule refinements .

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